molecular formula C8H15NO B1290049 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol CAS No. 116585-72-9

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Cat. No.: B1290049
CAS No.: 116585-72-9
M. Wt: 141.21 g/mol
InChI Key: MZMQCWWTXDQALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, commonly referred to as 2-Azabicycloheptanol (2-ABH), is a bicyclic secondary alcohol found in a variety of natural sources including plants, fungi, and bacteria. It is a unique compound due to its ability to interact with both lipids and proteins, making it a valuable tool for scientific research.

Scientific Research Applications

Hydrogen Production from Bio-Ethanol

Bio-ethanol, a renewable energy carrier, is primarily produced from biomass fermentation. Reforming bio-ethanol presents a promising method for hydrogen production from renewable resources. The use of catalysts, such as Rh and Ni, plays a crucial role in ethanol reforming towards hydrogen production. The selection of catalyst support and preparation methods significantly affects the activity of catalysts, with MgO, ZnO, CeO2, and La2O3 being suitable supports due to their basic characteristics that favor ethanol dehydrogenation while inhibiting dehydration. The development of bimetallic catalysts, alloy catalysts, and double-bed reactors appears promising for enhancing hydrogen production and long-term catalyst stability. Autothermal reforming of bio-ethanol, despite its early R&D stage, shows promise for future fuel cell applications, with the development of millisecond-contact time reactors providing a low-cost and effective way to reform bio-ethanol and hydrocarbons for fuel upgrading (Ni, Leung, & Leung, 2007).

Therapeutic Applications of Phenolic Compounds

Tyrosol and hydroxytyrosol are major representatives of phenolic compounds found in olives, olive oil, and wine. They exhibit high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, making them the target of several studies in the medical field. Although few studies have explored the therapeutic application of these phenolic compounds in dentistry, many of them in vitro, the results highlight the potential of these products for application in several clinical areas, mainly due to their anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).

Norbornane Compounds in Pharmaceutical Research

The literature review on norbornanes and bicyclo[2.2.1]heptanes associated with drug research from 1967 to 1980 emphasizes their growing importance in drug research. These compounds are not only used medicinally but are also suitable test molecules for studying structure-activity relationships due to their special molecular shape, voluminous bicyclic carbon skeleton, and the sterically fixed position of their substituents. This review showcases the significance of these bicyclic compounds in drug research beyond their medicinal use (Buchbauer & Pauzenberger, 1991).

Future Directions

The future directions in the research and application of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” and related compounds could involve further functionalization of the products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This could potentially lead to the development of a library of bridged aza-bicyclic structures with diverse applications .

Biochemical Analysis

Biochemical Properties

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase. These interactions are crucial as they can modulate neurotransmitter levels in the brain, impacting neurological functions. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to enhance neurotransmitter release, thereby modulating synaptic transmission. This compound also affects cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions, which are critical for various cellular functions. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft. This compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in rodents. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of neurotransmitter systems and the accumulation of the compound in tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also known to interact with transport proteins, facilitating its uptake and distribution within cells. Its localization within specific tissues and cells is influenced by these transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound influences its biochemical and cellular effects .

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMQCWWTXDQALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623040
Record name 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116585-72-9
Record name 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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